molecular formula C18H16O3 B14257852 4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol CAS No. 166762-97-6

4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol

Cat. No.: B14257852
CAS No.: 166762-97-6
M. Wt: 280.3 g/mol
InChI Key: MYCBDFJVVJREPO-UHFFFAOYSA-N
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Description

4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol is a chemical compound with the molecular formula C18H16O3 and a molecular weight of 280.318 g/mol It is characterized by the presence of a phenol group, a methoxyphenoxy group, and a penten-1-ynyl chain

Preparation Methods

The synthesis of 4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and 4-bromophenol.

    Reaction Conditions: The key steps involve coupling reactions, such as Sonogashira coupling, to form the enynyl chain. The reaction conditions often include the use of palladium catalysts, copper iodide, and bases like triethylamine.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the enynyl chain can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol can be compared with similar compounds such as:

Properties

CAS No.

166762-97-6

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

4-[5-(4-methoxyphenoxy)pent-3-en-1-ynyl]phenol

InChI

InChI=1S/C18H16O3/c1-20-17-10-12-18(13-11-17)21-14-4-2-3-5-15-6-8-16(19)9-7-15/h2,4,6-13,19H,14H2,1H3

InChI Key

MYCBDFJVVJREPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC=CC#CC2=CC=C(C=C2)O

Origin of Product

United States

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